molecular formula C8H14N2O2 B13023781 trans-1-Allyl-2-aminocyclobutylcarbamate

trans-1-Allyl-2-aminocyclobutylcarbamate

Cat. No.: B13023781
M. Wt: 170.21 g/mol
InChI Key: HNBHVWNYCDDJJL-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Allyl-2-aminocyclobutylcarbamate is a cyclobutane-derived compound featuring a strained four-membered ring with a trans-configuration. Its structure includes:

  • An allyl group (-CH₂CHCH₂) at position 1.
  • A primary amine (-NH₂) at position 2.
  • A carbamate (-OCONHR) functional group.

This compound is of interest in medicinal chemistry and materials science due to the cyclobutane ring’s unique stereoelectronic properties and the carbamate group’s stability compared to esters or amides.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

[(1S,2R)-2-amino-1-prop-2-enylcyclobutyl] carbamate

InChI

InChI=1S/C8H14N2O2/c1-2-4-8(12-7(10)11)5-3-6(8)9/h2,6H,1,3-5,9H2,(H2,10,11)/t6-,8-/m1/s1

InChI Key

HNBHVWNYCDDJJL-HTRCEHHLSA-N

Isomeric SMILES

C=CC[C@]1(CC[C@H]1N)OC(=O)N

Canonical SMILES

C=CCC1(CCC1N)OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Allyl-2-aminocyclobutylcarbamate typically involves the reaction of an allyl amine with a cyclobutylcarbamate precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-1-Allyl-2-aminocyclobutylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-1-Allyl-2-aminocyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with active sites, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Comparison

The following cyclobutane derivatives share structural similarities but differ in substituents and functional groups:

Compound Name Substituents (Position) Functional Group Key Structural Features
trans-1-Allyl-2-aminocyclobutylcarbamate Allyl (1), NH₂ (2) Carbamate Strain from trans-cyclobutane; allyl introduces unsaturation
(±)-trans-2-(t-Boc-amino)cyclobutanecarboxamide t-Boc (2) Carboxamide Bulky t-Boc protection; amide linkage
(±)-trans-2-aminocyclobutanecarboxylic acid NH₂ (2) Carboxylic acid Free amino and acidic groups; zwitterionic potential

Key Differences :

  • Carbamate vs. Carboxamide/Carboxylic Acid : The carbamate in the target compound offers hydrolytic stability and versatility in prodrug design, contrasting with the polar carboxylic acid or amide groups in analogs .
  • Allyl Group : The allyl substituent in the target compound may enhance reactivity (e.g., via radical or cycloaddition pathways) compared to the inert t-Boc group in the carboxamide analog.
a. (±)-trans-2-(t-Boc-amino)cyclobutanecarboxamide
  • Steps : Base-mediated hydrolysis of precursors (e.g., NaOH reflux, pH adjustment, extraction).
  • Yield : 70% after flash chromatography.
  • Key Reagents : NaOH, HCl, ethyl acetate.
b. (±)-trans-2-aminocyclobutanecarboxylic acid
  • Steps : Deprotection of t-Boc groups using trifluoroacetic acid (TFA), ion-exchange purification.
  • Yield : Quantitative deprotection (100%), 79% final yield after purification.
  • Key Reagents : TFA, ion-exchange resin.

Comparison with this compound:

  • Allyl Introduction: Likely requires allylation steps (e.g., Mitsunobu reaction or nucleophilic substitution), which are absent in the analogs.
  • Carbamate Formation : May involve coupling amines with chloroformates or carbonyldiimidazole, contrasting with the hydrolysis/deprotection steps in analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.